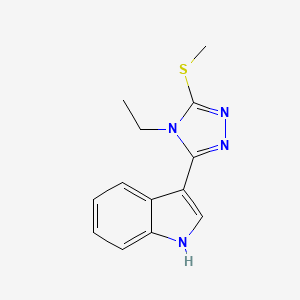
3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. 1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-triazole rings, along with the ethyl and methylthio substituents . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and 1,2,4-triazole rings, both of which are aromatic and thus relatively stable . The ethyl and methylthio groups could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antimicrobial Evaluation
- Synthesis and Biological Evaluation : Microwave-assisted synthesis techniques have been utilized to develop novel compounds, including derivatives of the specified compound, with potential antimicrobial properties. Studies have shown the successful synthesis of such compounds and their evaluation against various microbial strains, indicating significant antimicrobial activities (Gomha & Riyadh, 2011).
Biological Applications of Triazole and Triazolothiadiazine Derivatives
- Anticholinesterase Activity : Triazole and triazolothiadiazine derivatives have been synthesized as potential cholinesterase inhibitors, offering insights into their use in addressing conditions like Alzheimer's disease. The modifications on the triazole ring, including the indole moiety, have demonstrated promising anticholinesterase effects, suggesting potential therapeutic applications (Mohsen, 2012).
Antimicrobial Agents
- Development of Novel Antimicrobial Agents : New derivatives of triazole and triazolothiadiazine have been synthesized and assessed for their antimicrobial efficacy. These studies focus on the structural optimization of these compounds to enhance their activity against a broad spectrum of bacterial and fungal pathogens, highlighting the chemical versatility and potential pharmaceutical applications of these molecules (Kaplancikli et al., 2008).
Structural Analysis and Reactivity
- X-Ray Structure and DFT Studies : The structural and electronic properties of triazolyl-indole derivatives, including those with alkylsulfanyl moieties, have been characterized using X-ray crystallography and density functional theory (DFT) studies. These investigations provide valuable insights into the molecular geometry, electronic structure, and potential reactivity of these compounds, laying the groundwork for further chemical modifications and applications (Boraei et al., 2021).
Antioxidant and Antimicrobial Properties
- Evaluation of Antioxidant and Antimicrobial Properties : Research has been conducted on the synthesis and evaluation of novel 4-substituted-1H-1,2,4-triazole derivatives for their potential antioxidant and antimicrobial properties. These studies explore the chemical diversity and biological relevance of triazole derivatives, contributing to the development of new compounds with enhanced biological activities (Baytas et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-3-17-12(15-16-13(17)18-2)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZXTMBAZVLRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide](/img/structure/B2632849.png)
![2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid](/img/structure/B2632850.png)
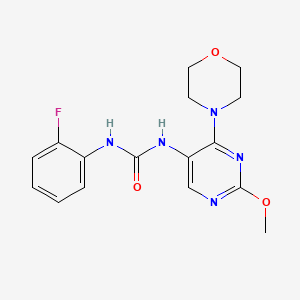
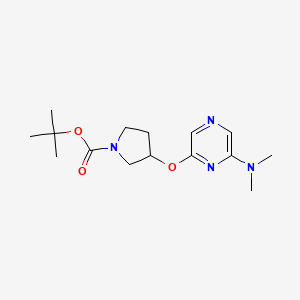
![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)
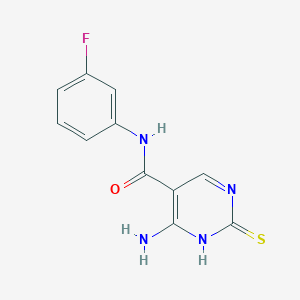
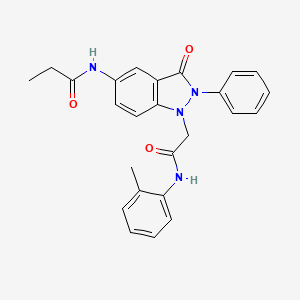

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2632858.png)
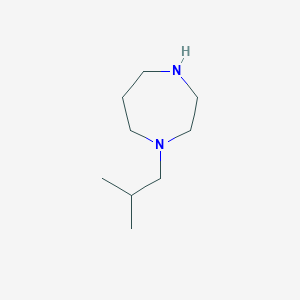
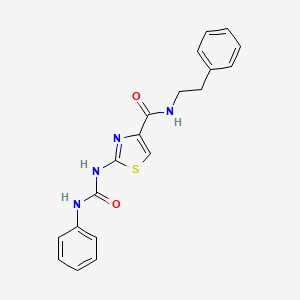

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2632865.png)
